2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile, also known as HET0016, is a chemical compound that has been studied for its potential therapeutic applications. It was first synthesized in 2000 by a team of researchers led by Dr. John Falck at the University of Texas Southwestern Medical Center.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has focused on the synthesis and structural characterization of nicotinonitrile derivatives and their analogs, highlighting their importance in developing pharmaceutical agents and materials with unique properties. For instance, studies have described the synthesis of organic nitrates of the heterofunctional series, exploring the structural aspects of these compounds through X-ray analysis and their potential applications in medicinal chemistry (Korolev et al., 1997; Korolev et al., 1998).
Antimicrobial and Antimycobacterial Activities
Several nicotinonitrile derivatives have been synthesized and tested for their antimicrobial and antimycobacterial activities. For example, Patel et al. (2014) developed a strategy to synthesize benzonitrile/nicotinonitrile-based s-triazines, demonstrating profound antimycobacterial activity against Mycobacterium tuberculosis with low toxicity towards mammalian cells, suggesting these compounds as potential starting points for developing new antimycobacterial agents (Patel, Kumari, & Chikhalia, 2014).
Fluorescence Properties
The fluorescence properties of nicotinonitrile derivatives, especially those substituted with 1,2,3-triazole, have been explored. Such studies reveal the relationship between the nature of substituents and the fluorescence characteristics, indicating the potential use of these compounds in developing fluorescent materials (Rakshin et al., 2018).
Chemoselective Synthesis and Reactivity
Research into the chemoselective synthesis and reactivity of nicotinonitrile and its derivatives has led to the development of novel compounds with potential applications in various fields, including materials science and drug development. For instance, Abdel-Aziz (2007) studied the Lewis acid-promoted substitution reactions of 2-methoxy-3-cyanopyridines, leading to the creation of nicotinamide and nicotinic acid derivatives (Abdel-Aziz, 2007).
Energetic Materials Design
The design of high-performance insensitive energetic materials through the introduction of N-oxides into 1,2,4-triazole derivatives has been another area of application. Such studies have focused on synthesizing and characterizing nitrogen-rich salts and derivatives to improve energetic properties and safety (Dippold & Klapötke, 2013).
Mecanismo De Acción
Target of Action
The compound 2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile, also known as 2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]pyridine-3-carbonitrile, is a heterocyclic compound. Similar compounds with 1,2,4-triazole moieties have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Compounds with similar structures have been reported to exhibit cytotoxic activities against cancer cell lines . For instance, some 1,2,4-triazole benzoic acid hybrids have been shown to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .
Biochemical Pathways
Similar compounds have been reported to interact with various biochemical pathways, leading to a range of biological activities .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against cancer cell lines . Some of these compounds have been shown to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .
Propiedades
IUPAC Name |
2-oxo-6-[1-(1,2,4-triazol-1-yl)ethyl]-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O/c1-7(15-6-12-5-13-15)9-3-2-8(4-11)10(16)14-9/h2-3,5-7H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWKNKVVJOEREK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C(=O)N1)C#N)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.